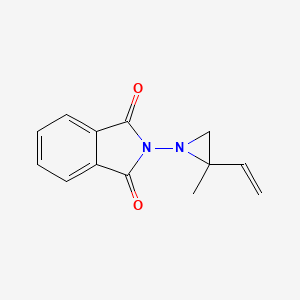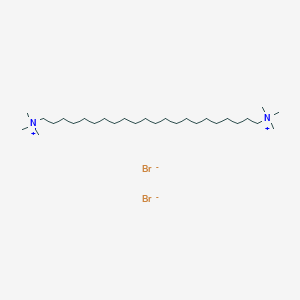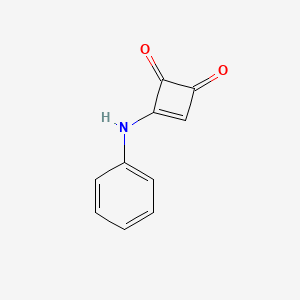![molecular formula C8H16N2O B14479196 2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol CAS No. 64930-01-4](/img/structure/B14479196.png)
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol typically involves the reaction of dimethylamine with a suitable alkyne precursor. One common method is the reaction of dimethylamine with but-3-yn-1-ylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various amines.
Applications De Recherche Scientifique
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which 2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine and alcohol groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)ethan-1-ol
- But-3-yn-1-ylbenzene
- 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol
Uniqueness
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol is unique due to its combination of amine and alcohol functional groups, as well as its alkyne moiety. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications.
Propriétés
Numéro CAS |
64930-01-4 |
|---|---|
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)but-3-ynylamino]ethanol |
InChI |
InChI=1S/C8H16N2O/c1-4-8(10(2)3)7-9-5-6-11/h1,8-9,11H,5-7H2,2-3H3 |
Clé InChI |
DJIBPUPWZYWALJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(CNCCO)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


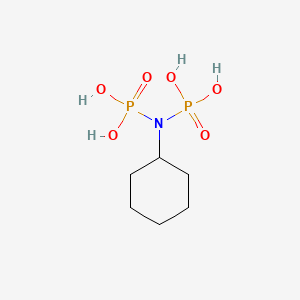

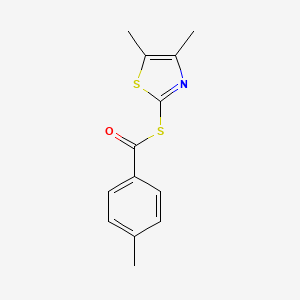
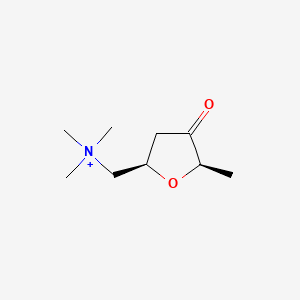
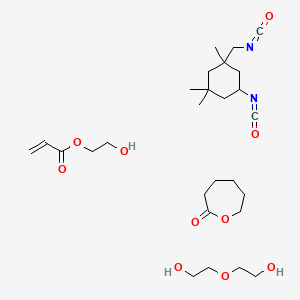
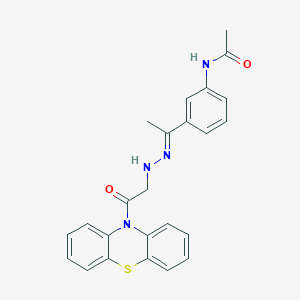
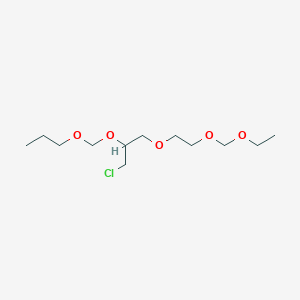
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
